Cas no 13500-53-3 ((2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine)
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine Chemical and Physical Properties
Names and Identifiers
-
- (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine
- (2S,4R)-4-hydroxy-1,2-Pyrrolidinedicarboxylic acid 1,2-bis(phenylmethyl) ester
- dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid 1,2-bis(phenylmethyl ester)
- (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid 1,2-dibenzyl ester
- (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylic acid dibenzyl ester
- (2S,4R)-N-benzyloxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester
- Cbz
- N-Cbz-4-hydroxyproline benzyl ester
- AB0033008
- X6459
- N-(benzyloxycarbonyl)-trans-4-hydroxy-l-proline benzyl ester
- 1,2-dibenzyl (2S,4R)-4-hydrox
- AS-69840
- DIBENZYL (2S,4R)-4-HYDROXY-1,2-PYRROLIDINEDICARBOXYLATE
- DTXSID20472548
- C72392
- SCHEMBL2678864
- 1,2-dibenzyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- ?2s?4r?-1?2-dicarbobenzyloxy-4-hydroxypyrrolidine
- MFCD12407103
- 2s4r-12-dicarbobenzyloxy-4-hydroxypyrrolidine
- AMY36416
- 1,2-Pyrrolidinedicarboxylicacid,4-hydroxy-,1,2-bis(phenylmethyl)ester,(2S,4R)-
- AKOS015836771
- CS-0156263
- 13500-53-3
- (2S,4R)-Dibenzyl4-hydroxypyrrolidine-1,2-dicarboxylate
- AKOS015896280
-
- MDL: MFCD12407103
- Inchi: 1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18+/m1/s1
- InChI Key: XHKMBFDLCAZWCR-MSOLQXFVSA-N
- SMILES: O[C@H]1CN(C(=O)OCC2C=CC=CC=2)[C@H](C(=O)OCC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 355.14200
- Monoisotopic Mass: 355.142
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 471
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1
- XLogP3: 2.6
Experimental Properties
- Density: 1.3
- Boiling Point: 517.884°C at 760 mmHg
- Flash Point: 267.007°C
- Refractive Index: 1.608
- PSA: 76.07000
- LogP: 2.43970
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004960-5g |
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
13500-53-3 | 98% | 5g |
$575.30 | 2022-04-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA026-200mg |
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine |
13500-53-3 | 95% | 200mg |
351.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA026-50mg |
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine |
13500-53-3 | 95% | 50mg |
140.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA026-100mg |
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine |
13500-53-3 | 95% | 100mg |
266CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA026-1g |
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine |
13500-53-3 | 95% | 1g |
1123.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DA026-250mg |
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine |
13500-53-3 | 95% | 250mg |
521CNY | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48810-5g |
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
13500-53-3 | 95% | 5g |
¥1638.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48810-1g |
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
13500-53-3 | 95% | 1g |
¥328.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48810-100mg |
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
13500-53-3 | 100mg |
¥256.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S48810-250mg |
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate |
13500-53-3 | 95% | 250mg |
¥84.0 | 2024-07-19 |
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine Suppliers
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine
Overview of (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine (CAS No. 13500-53-3)
(2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine (CAS No. 13500-53-3) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine structure consists of a pyrrolidine ring with two carboxybenzyl (Cbz) protecting groups at the 1 and 2 positions, and a hydroxyl group at the 4 position. The chiral centers at the 2 and 4 positions are crucial for its applications in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Recent advancements in synthetic methodologies have led to the development of efficient routes for the preparation of (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine. One notable approach involves the use of chiral auxiliaries and catalytic asymmetric synthesis techniques. These methods not only improve the yield and purity of the compound but also reduce the environmental impact by minimizing waste and energy consumption.
In the context of medicinal chemistry, (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine has been utilized as a key intermediate in the synthesis of several important drugs. For instance, it serves as a building block for the production of antiviral agents, anti-inflammatory drugs, and neuroprotective compounds. The hydroxyl group at the 4 position can be readily modified to introduce various functional groups, enhancing the compound's biological activity and pharmacological properties.
One of the most significant applications of (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine is in the development of peptidomimetics. Peptidomimetics are synthetic compounds designed to mimic the structure and function of natural peptides. They are widely used in drug discovery due to their improved stability, bioavailability, and reduced immunogenicity compared to native peptides. The chiral nature and functional groups of (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine make it an ideal candidate for constructing peptidomimetic scaffolds.
Recent studies have also explored the potential of (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine in cancer therapy. Researchers have synthesized derivatives of this compound that exhibit selective cytotoxicity against cancer cells while sparing normal cells. These derivatives are being evaluated in preclinical studies for their efficacy and safety profiles.
Furthermore, (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine has been used in combinatorial chemistry approaches to generate libraries of diverse compounds for high-throughput screening. This method allows for the rapid identification of lead compounds with desired biological activities. The ability to modify the hydroxyl group at the 4 position provides a versatile platform for creating a wide range of derivatives with varying properties.
In conclusion, (2S,4R)-1,2-Dicarbobenzyloxy-4-hydroxypyrrolidine (CAS No. 13500-53-3) is a versatile and valuable compound with numerous applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and functional groups make it an essential intermediate in the development of bioactive molecules and pharmaceuticals. Ongoing research continues to uncover new possibilities for its use in drug discovery and therapeutic applications.
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